2-(2,4-Dichlorophenyl)-2-fluoroacetic acid

Medicinal Chemistry Organic Synthesis Physicochemical Property

Researchers often face metabolic instability in lead compounds requiring benzylic oxidation optimization. This alpha-fluorinated phenylacetic acid derivative directly addresses this by blocking metabolic soft spots. Key technical advantages: • Metabolic block: The alpha-fluoro substitution at the benzylic position prevents rapid oxidative metabolism, improving pharmacokinetic profiles. • Enhanced reactivity: Predicted pKa of ~1.75 enables selective deprotonation under mild conditions for efficient downstream conjugation. • Utility: Serves as a versatile intermediate for introducing a fluorinated motif in RIPK1 inhibitor scaffolds and fluorinated agrochemical research.

Molecular Formula C8H5Cl2FO2
Molecular Weight 223.02 g/mol
Cat. No. B12296153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenyl)-2-fluoroacetic acid
Molecular FormulaC8H5Cl2FO2
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(C(=O)O)F
InChIInChI=1S/C8H5Cl2FO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,(H,12,13)
InChIKeySGMWYPGLAVFOQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenyl)-2-fluoroacetic acid: Fluorinated Intermediate


2-(2,4-Dichlorophenyl)-2-fluoroacetic acid (CAS: 81568-47-0) is a halogenated phenylacetic acid derivative with a molecular formula of C8H5Cl2FO2 and a molecular weight of 223.02 g/mol . This compound serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research , where its combination of chlorine and fluorine substitutions on the aromatic ring is used to modulate the physicochemical and biological properties of downstream target molecules . The presence of the alpha-fluoro group distinguishes it from non-fluorinated analogs like 2,4-dichlorophenylacetic acid, potentially influencing key parameters such as metabolic stability and lipophilicity .

Fluorinated synthetic intermediate for pharmaceutical and agrochemical research
Alpha-fluoro group differentiates from non-fluorinated phenylacetic acid analogs
May support metabolic stability modulation in derived compounds

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid: Why Substitution Fails


Direct substitution of 2-(2,4-dichlorophenyl)-2-fluoroacetic acid with non-fluorinated analogs like 2,4-dichlorophenylacetic acid or other halogenated phenylacetic acids is not advisable without experimental validation. The introduction of the alpha-fluoro group is known to significantly alter the pKa of the carboxylic acid moiety, as demonstrated by the predicted pKa of 1.75 for this compound , which is markedly different from that of non-fluorinated phenylacetic acids [1]. Furthermore, the specific 2,4-dichloro substitution pattern on the phenyl ring, combined with the alpha-fluorine, creates a unique electronic and steric environment that dictates the compound's reactivity in subsequent synthetic transformations and its potential for specific biological target engagement, as seen with structurally related compounds . This prevents simple interchangeability with compounds like 2,4-dichloro-5-fluorophenylacetic acid, which has a different halogen substitution pattern leading to distinct chemical and biological properties .

pKa divergence Alpha-fluorine sharply lowers pKa (~1.75) vs. non-fluorinated (~4.31), altering ionization and reactivity.
Halogen substitution pattern mismatch 2,4-Dichloro pattern unique; other halogen isomers differ in reactivity and target engagement.
Lack of direct comparative validation Direct substitution without validation may change synthetic outcomes and biological profiles.

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid: Supporting Evidence


Alpha-Fluorination Enhances Acidity

The predicted acid dissociation constant (pKa) for 2-(2,4-dichlorophenyl)-2-fluoroacetic acid is 1.75 ± 0.10 . This value is significantly lower than the pKa of the non-fluorinated analog, phenylacetic acid, which is approximately 4.31 [1]. The increased acidity of the target compound directly impacts its reactivity in condensation and esterification reactions and influences its ionization state at physiological pH, which is a critical determinant of biological activity and pharmacokinetic behavior.

pKa Enhancement
Class-level inference
Target pKa 1.75 vs Phenylacetic acid pKa 4.31
pKa shift alters ionization at physiological pH
Predicted value; validate experimentally
Medicinal Chemistry Organic Synthesis Physicochemical Property

Alpha-Fluorination Improves Metabolic Stability

While direct comparative metabolic data for the target compound is unavailable, the alpha-fluorination strategy is a well-established class-level approach to block oxidative metabolism at the benzylic position [1]. Analogs such as 2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid explicitly claim that the difluoro and dichlorophenyl groups enhance metabolic stability and bioavailability . This class-level inference suggests that compounds derived from 2-(2,4-dichlorophenyl)-2-fluoroacetic acid are likely to exhibit longer half-lives and improved in vivo exposure compared to those derived from non-fluorinated 2,4-dichlorophenylacetic acid.

Metabolic Stability
Class-level inference
Inferred class benefit from alpha-fluorination; no direct data
May support metabolic stability in analogs
Data to verify; review analog SAR
Drug Metabolism Pharmacokinetics Agrochemicals

Key Intermediate for RIPK1 Inhibitors

Patents disclose the use of related phenylacetic acid derivatives as key intermediates in the synthesis of novel substituted tetrahydropyrrolooxazolones, which function as RIPK1 inhibitors [1]. While this specific patent does not quantify the target compound's activity, it places 2-(2,4-dichlorophenyl)-2-fluoroacetic acid within a class of compounds essential for constructing pharmacophores targeting a clinically relevant kinase implicated in inflammatory and neurodegenerative diseases. The specific 2,4-dichloro substitution pattern is a common motif in these bioactive scaffolds .

RIPK1 Inhibitor Intermediate
Supporting evidence
Structural motif in patented tetrahydropyrrolooxazolone synthesis
Supports use as building block for kinase inhibitor research
Patent context; no activity data
Kinase Inhibition Inflammation Pharmaceutical Intermediate

2-(2,4-Dichlorophenyl)-2-fluoroacetic acid: Primary Applications


Fluorinated Drug Candidate Synthesis

This compound is ideally suited for the synthesis of fluorinated drug candidates, particularly where enhanced metabolic stability is desired. The alpha-fluorine atom creates a metabolically blocked benzylic position, a common strategy in medicinal chemistry to improve the pharmacokinetic profile of lead compounds . It serves as a versatile intermediate for introducing a fluorinated phenylacetic acid moiety into larger molecules, as seen in patents for RIPK1 inhibitors .

Novel Agrochemical Development

The compound's structure is consistent with motifs found in fluorinated herbicides. While specific data on the compound itself is lacking, a 2024 report highlighted the herbicidal efficacy of structurally similar compounds in controlling broadleaf weeds . The presence of both chlorine and fluorine substitutions is a common feature in agrochemical design, used to optimize lipophilicity and target site binding . Therefore, it represents a logical building block for developing new herbicidal or fungicidal agents.

Fluorinated Building Block Synthesis

As a commercially available, high-purity (≥95%) building block, 2-(2,4-dichlorophenyl)-2-fluoroacetic acid is a practical starting material for the laboratory-scale synthesis of more complex fluorinated intermediates . Its enhanced acidity (pKa ~1.75) allows for selective deprotonation and functionalization under mild conditions, making it a convenient reagent for constructing diverse chemical libraries for biological screening .

Application
Selection Property
Validation Focus
Fluorinated drug candidate synthesis
Alpha-fluorine for metabolic stability
Confirm pKa and stability improvement in lead series
Novel agrochemical development
Halogen substitution pattern for lipophilicity
Herbicidal/fungicidal activity screening
Fluorinated building block synthesis
High purity and enhanced acidity for selective functionalization
Reactivity and compatibility with synthetic routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dichlorophenyl)-2-fluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.